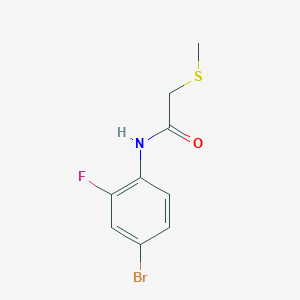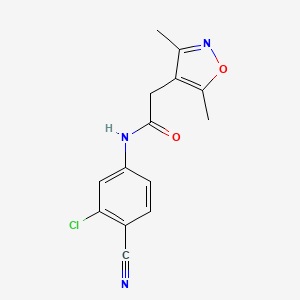
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide, also known as MMB-3, is a chemical compound that has been gaining interest in scientific research due to its potential therapeutic applications. MMB-3 is a small molecule that belongs to the class of benzamides, and it has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity, as well as anti-inflammatory and anti-oxidant effects. 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Mécanisme D'action
The exact mechanism of action of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide is not fully understood, but it is believed to act through multiple pathways. 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide in lab experiments is its relatively simple synthesis method. Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in therapeutic applications. One limitation of using 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide and its effects on various biochemical pathways. Finally, more research is needed to optimize the synthesis method of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide to improve its solubility and potential for use in therapeutic applications.
Conclusion:
In conclusion, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide is a promising small molecule with potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has the potential to be a valuable tool in the fight against cancer, inflammation, and diabetes.
Méthodes De Synthèse
The synthesis of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide involves a series of chemical reactions, starting with the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridyl chloride. The 3-pyridyl chloride is then reacted with 4-(methylsulfanyl)benzylamine in the presence of a base to form the intermediate, which is subsequently reacted with benzoyl chloride to yield 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide. The overall synthesis method is shown in the following scheme:
Propriétés
IUPAC Name |
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-10-11-4-6-12(7-5-11)14(17)16-13-3-2-8-15-9-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEPLGTVMWOHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)






![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)